Cas no 75567-37-2 (Ingenol Mebutate)

Ingenol Mebutate structure
Nom du produit:Ingenol Mebutate
Numéro CAS:75567-37-2
Le MF:C25H34O6
Mégawatts:430.5
MDL:MFCD22683801
CID:858112
PubChem ID:329825782
Ingenol Mebutate Propriétés chimiques et physiques
Nom et identifiant
-
- Ingenol-3-angelate
- I3A
- I3A, PEP005
- 2-Butenoic acid, 2-methyl-, (1ar,2S,5R,5as,6S,8as,9R,10ar)-1A,2,5,5A,6,9,10,10A-octahydro-5,5A-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8A-methanocyclopenta[A]cyclopropa[E]cyclodecen-6-yl ester, (2Z)-
- 3-Angeloylingenol
- 3-Ingenyl angelate
- Euphorbia factor an1
- Euphorbia factor H1
- Ingenol 3-angelate
- Ingenol mebutate
- PEP 005
- (1S,4S,5S,6R,9R,10R,12R,14R)-5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxotetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-4-yl (2Z)-2-methyl-2-butenoate
- 3-Indolyl-b-D-galactopyranoside
- 3-O-angeloylingenol
- A-D-galactopyranoside
- indican (glucoside)
- Indoxyl
- (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclpropa[e][10]annulen-6-yl (2Z)-2-methylbut-2-enoate
- Ingenol-3-angelate Ingenol Mebutate
- A12963
- [(1S,4S,5R,6R,9R,10S,12R,14R)-5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetrac
- CID 162340980
- PEP005
- Ingenol-3-mebutate
- [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.0^{1,5.0^{10,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate
- [5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate
- BCP10402
- PEP005; PEP-005; PEP 005; Ingenol mebutate;3-ingenol angelate;Ingenol 3-angelate
- 75567-37-2
- CHEBI:201443
- mebutate d'ingenol
- DB05013
- (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[E]cyclodecen-6-yl (2Z)-2-methylbut-2-enoate
- Picato (TN)
- HB0482
- 2-Butenoic acid, 2-methyl-, (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta
- Ingenol mebutate [USAN]
- (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta(a)cyclopropa(E)(10)annulen-6-yl (2Z)-2-methylbut-2-enoate
- AKOS024457952
- Ingenol-3-angelate, >=95% (HPLC)
- Q426386
- (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a- methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl (2Z)-2-methylbut-2-enoate
- INGENOL MEBUTATE [VANDF]
- D06BX02
- D09393
- AGN 204332
- LMFA07010911
- Ingenol mebutate [USAN:INN]
- [dihydroxy-(hydroxymethyl)-tetramethyl-oxo-[?]yl] (Z)-2-methylbut-2-enoate
- INGENOL MEBUTATE [ORANGE BOOK]
- AS-79013
- (2Z)-2-Methyl-2-butenoic acid (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2 ,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydro xymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-metha nocyclopenta[a]cyclopropa[e]cyclodecen-6-yl ester
- [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate
- mebutato de ingenol
- 2-Butenoic acid, 2-methyl-, (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (2Z)-
- ingenol-mebutate
- CHEBI:66913
- SCHEMBL2526605
- NS00018295
- C25H34O6
- BDBM50470108
- INGENOL MEBUTATE [WHO-DD]
- GTPL7443
- AGN204332
- HSDB 8308
- UNII-7686S50JAH
- INGENOL MEBUTATE [MI]
- Ingenol mebutate (USAN)
- PEP-005
- INGENOL MEBUTATE (MART.)
- Picato
- (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[E][10]annulen-6-yl (2Z)-2-methylbut-2-enoate
- INGENOL MEBUTATE [INN]
- VDJHFHXMUKFKET-WDUFCVPESA-N
- DTXSID301025610
- INGENOL MEBUTATE [MART.]
- CHEMBL1863513
- ingenoli mebutas
- 7686S50JAH
- Ingenol mebutato
- (2Z)-2-Methyl-2-butenoic acid (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-yl ester
- CHEBI:228675
- GLXC-01716
- Ingenol 3-angelate?
- BRD-K93779381-001-01-9
- Ingenol Mebutate
-
- MDL: MFCD22683801
- Piscine à noyau: InChI=1S/C25H34O6/c1-7-12(2)22(29)31-21-13(3)10-24-14(4)8-17-18(23(17,5)6)16(20(24)28)9-15(11-26)19(27)25(21,24)30/h7,9-10,14,16-19,21,26-27,30H,8,11H2,1-6H3/t14-,16-,17-,18+,19-,21+,24+,25+/m1/s1
- La clé Inchi: VDJHFHXMUKFKET-ZRGDBSFMSA-N
- Sourire: C\C=C(C)/C(=O)O[C@@H]1[C@]2(O)[C@]3(C=C1C)C(=O)[C@@H](C=C(CO)[C@H]2O)[C@@H]4C(C)(C)[C@@H]4C[C@H]3C
Propriétés calculées
- Qualité précise: 430.235539g/mol
- Charge de surface: 0
- XLogP3: 2
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 6
- Nombre de liaisons rotatives: 4
- Masse isotopique unique: 430.235539g/mol
- Masse isotopique unique: 430.235539g/mol
- Surface topologique des pôles: 104Ų
- Comptage des atomes lourds: 31
- Complexité: 926
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
- Poids moléculaire: 430.5
Propriétés expérimentales
- Stability Shelf Life: Stable under recommended storage conditions.
- Couleur / forme: Powder
- Point de fusion: No data available
- Point d'ébullition: 576.9±50.0 °C at 760 mmHg
- Point d'éclair: 191.4±23.6 °C
- Solubilité: DMSO: soluble15mg/mL, clear
- Coefficient de répartition de l'eau: Soluble in 100% ethanol, DMSO, dichloromethane, and methanol. Insoluble in water.
- Le PSA: 104.06000
- Le LogP: 2.33230
- Pression de vapeur: 3.17X10-15 mm Hg at 25 °C (est)
Ingenol Mebutate Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
-
Déclaration d'avertissement:
P264 bien nettoyer après le traitement
P280 porter des gants de protection / porter des vêtements de protection / porter des lunettes de protection / porter un masque de protection
p305 s'il pénètre dans les yeux
p351 rincer soigneusement à l'eau pendant quelques minutes
p338 retirer les lentilles de contact (le cas échéant) et les manipuler facilement, continuer à les rincer
p337 si l'irritation oculaire persiste
P313 consulter un médecin - Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Instructions de sécurité: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ingenol Mebutate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TN1047-25mg |
Sodium gluconate, 98%, for bio pro |
75567-37-2 | >98% | 25mg |
¥5491.0 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | I655800-1mg |
Ingenol-3-angelate |
75567-37-2 | 1mg |
¥1200.00 | 2023-09-15 | ||
Advanced ChemBlocks | V155991-10MG |
Ingenol 3-Angelate |
75567-37-2 | 98% | 10MG |
$550 | 2023-09-15 | |
TRC | I655800-1mg |
Ingenol 3-Angelate |
75567-37-2 | 1mg |
$ 127.00 | 2023-09-07 | ||
TRC | I655800-25mg |
Ingenol 3-Angelate |
75567-37-2 | 25mg |
$2176.00 | 2023-05-18 | ||
Oakwood | 196111-20mg |
Ingenol-3-angelate |
75567-37-2 | 20mg |
$378.00 | 2023-09-16 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-364214A-5mg |
Ingenol 3-angelate, |
75567-37-2 | ≥97% | 5mg |
¥5415.00 | 2023-09-05 | |
AN HUI ZE SHENG Technology Co., Ltd. | I655800-2.5mg |
Ingenol-3-angelate |
75567-37-2 | 2.5mg |
¥2700.00 | 2023-09-15 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TN1047-5mg |
2-Chloro-4-nitroanisole |
75567-37-2 | >98% | 5mg |
¥2278.0 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | I655800-5mg |
Ingenol-3-angelate |
75567-37-2 | 5mg |
¥5100.00 | 2023-09-15 |
Ingenol Mebutate Littérature connexe
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
Classification associée
- diterpènes
- autre Réactifs chimiques
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles Tiglanes et ingénanes diterpènes
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles diterpènes Tiglanes et ingénanes diterpènes
75567-37-2 (Ingenol Mebutate) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:75567-37-2)Ingenol Mebutate

Pureté:99%/99%/99%/99%/99%
Quantité:10mg/5mg/25mg/50mg/1ml
Prix ($):982.0/285.0/688.0/964.0/178.0